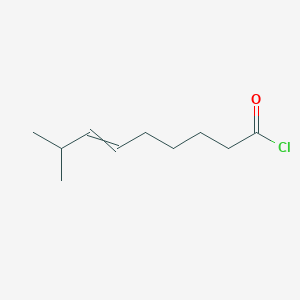
(6E)-8-Methylnon-6-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6E)-8-Methylnon-6-enoyl chloride is an organic compound characterized by the presence of a non-6-enoyl chloride group with a methyl substitution at the eighth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-8-Methylnon-6-enoyl chloride typically involves the chlorination of (6E)-8-Methylnon-6-enoic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Dimethylformamide (optional)
The reaction proceeds as follows:
(6E)-8-Methylnon-6-enoic acid+Thionyl chloride→(6E)-8-Methylnon-6-enoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the purity of the final product.
化学反应分析
Types of Reactions
(6E)-8-Methylnon-6-enoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form (6E)-8-Methylnon-6-enoic acid and hydrogen chloride.
Reduction: Can be reduced to (6E)-8-Methylnon-6-enol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Pyridine or triethylamine as a base, solvent such as dichloromethane, temperature ranging from 0°C to room temperature.
Hydrolysis: Aqueous medium, ambient temperature.
Reduction: Anhydrous ether as solvent, low temperature (0°C to -78°C).
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
(6E)-8-Methylnon-6-enoic acid: Formed from hydrolysis.
(6E)-8-Methylnon-6-enol: Formed from reduction.
科学研究应用
(6E)-8-Methylnon-6-enoyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biochemistry: Employed in the modification of biomolecules for research purposes.
作用机制
The mechanism of action of (6E)-8-Methylnon-6-enoyl chloride primarily involves its reactivity with nucleophiles. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product.
相似化合物的比较
Similar Compounds
(6E)-Non-6-enoyl chloride: Lacks the methyl substitution at the eighth carbon.
(6E)-8-Methylnon-6-enoic acid: The carboxylic acid counterpart.
(6E)-8-Methylnon-6-enol: The alcohol counterpart.
Uniqueness
(6E)-8-Methylnon-6-enoyl chloride is unique due to its specific structural features, such as the methyl substitution at the eighth carbon and the presence of the acyl chloride group. These characteristics confer distinct reactivity and make it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H17ClO |
|---|---|
分子量 |
188.69 g/mol |
IUPAC 名称 |
8-methylnon-6-enoyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI 键 |
JDZRIGWDAPNYLT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=CCCCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
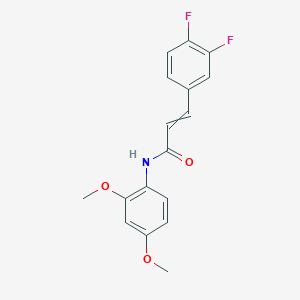
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
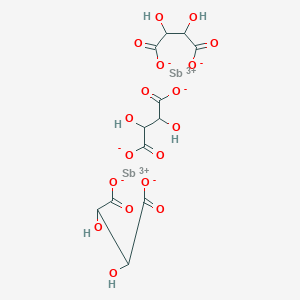
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)

![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
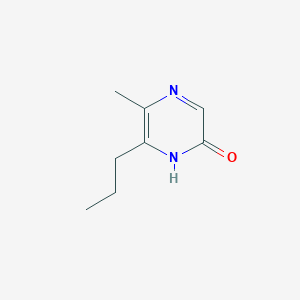
![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
![1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene](/img/structure/B15157751.png)
![9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene](/img/structure/B15157754.png)

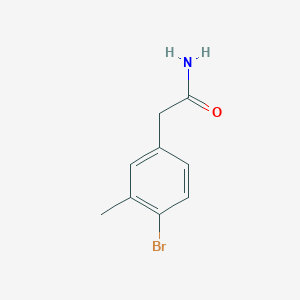
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
